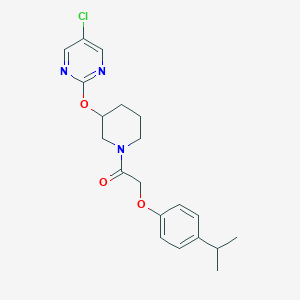
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BAY-299 and is synthesized using a specific method, which will be discussed in detail in The mechanism of action, biochemical and physiological effects, and advantages and limitations of using this compound in laboratory experiments will also be explored.
Wirkmechanismus
The mechanism of action of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its ability to inhibit specific enzymes or proteins. It has been shown to inhibit the activity of various kinases, which are involved in the development of cancer and other diseases. It has also been shown to inhibit the activity of a specific enzyme that is involved in the development of cardiovascular diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone have been studied extensively. It has been shown to have a significant impact on the activity of various enzymes and proteins, which can lead to changes in cellular processes and physiological functions. It has also been shown to have potential toxicity in certain cell types, which should be taken into consideration when using this compound in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone in laboratory experiments is its potential as a kinase inhibitor, which could be useful in the development of cancer treatments. It also has potential as a treatment for cardiovascular diseases. However, the potential toxicity of this compound in certain cell types should be taken into consideration when using it in laboratory experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone. One potential direction is the further study of its potential as a kinase inhibitor, which could lead to the development of new cancer treatments. Another potential direction is the further study of its potential as a treatment for cardiovascular diseases. Additionally, further research could be conducted to determine the potential toxicity of this compound in different cell types, which could help to guide its use in laboratory experiments.
Synthesemethoden
The synthesis of 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a complex process that involves several steps. The first step involves the reaction between 5-chloropyrimidine-2-ol and 1-bromo-3-chloropropane in the presence of potassium carbonate to form 5-chloropyrimidine-2-yl 3-chloropropyl ether. In the second step, this ether is reacted with piperidine in the presence of potassium carbonate to form 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)propan-1-one. Finally, this compound is reacted with 4-isopropylphenol in the presence of sodium hydride to form 1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone has potential applications in various fields of scientific research. It has been studied for its potential use as a kinase inhibitor, which could be useful in the treatment of cancer. It has also been studied for its potential use as a treatment for cardiovascular diseases, as it has been shown to inhibit the activity of a specific enzyme that is involved in the development of these diseases.
Eigenschaften
IUPAC Name |
1-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O3/c1-14(2)15-5-7-17(8-6-15)26-13-19(25)24-9-3-4-18(12-24)27-20-22-10-16(21)11-23-20/h5-8,10-11,14,18H,3-4,9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIJVGMBTYFNKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-(4-isopropylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methoxyphenyl)-2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]acetamide](/img/structure/B2782600.png)
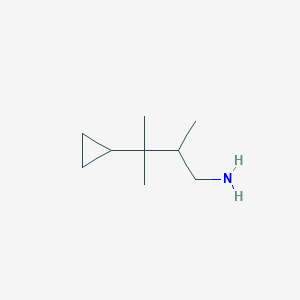

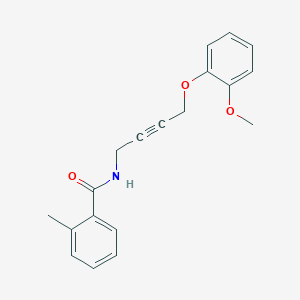
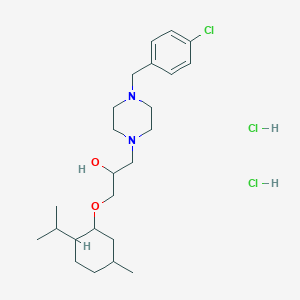
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone](/img/structure/B2782607.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2782608.png)
![Ethyl 4-{2-[(2,4-dimethylphenyl)amino]-2-oxoethoxy}-2-phenylquinoline-6-carboxylate](/img/structure/B2782609.png)

![1-(2,4-dichlorobenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2782612.png)
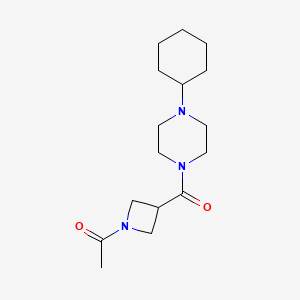
![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(2,6-difluorophenyl)urea](/img/structure/B2782617.png)

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)